molecular formula C24H30N4O B607335 N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1353567-32-4

N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B607335
M. Wt: 390.53
InChI Key: ITCJJNJMYCQGTM-UHFFFAOYSA-N
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Description

“N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” is an organic compound that belongs to a class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This compound is also a 5-lipoxygenase (5-LO) inhibitor.


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of these compounds is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” consists of an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” include the condensation of 2-aminopyridines with α-bromoketones . This reaction is promoted by microwave irradiation and does not require a solvent or catalyst .

Scientific Research Applications

  • Inhibitors of 5-Lipoxygenase : A novel class of 5-lipoxygenase inhibitors, characterized by an imidazo[1,2-a]pyridine scaffold and including N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, has shown promising inhibitory potential. This compound may have applications in treating inflammatory diseases and certain types of cancer (Hieke et al., 2012).

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : The compound has been used in the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing its utility in organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).

  • Anticancer Activity : Copper and zinc complexes of imidazo[1,2-a]pyridines, including derivatives of this compound, have been synthesized and tested against various cancer cell lines. Some of these complexes, especially the copper ones, demonstrated significant anticancer activity (Dam et al., 2017).

  • Potential Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position, including similar derivatives, have been synthesized as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

  • Selective Inhibitors of Aurora-A Kinase : Imidazo[1,2-a]pyridine derivatives, structurally similar to the compound , have been designed and synthesized as potent and selective inhibitors of Aurora-A kinase, which could have implications in cancer treatment (Bouloc et al., 2010).

  • Synthesis of Zolimidine : The compound has been involved in the synthesis of Zolimidine, an antiulcer drug, showcasing its application in pharmaceutical synthesis (Bagdi et al., 2013).

  • Multitarget Screening against Tropical Diseases : Imidazo[1,2-a]pyridines, including derivatives similar to this compound, have been screened against malaria, tuberculosis, and Chagas disease, indicating their potential as multitarget inhibitors for these tropical diseases (Kumar et al., 2014).

Future Directions

The future directions for “N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” and similar compounds could involve further exploration of their medicinal applications, given their promising bioactivity . Additionally, the development of more efficient synthesis methods, particularly those that are environmentally friendly, could be a focus .

properties

IUPAC Name

N-cyclohexyl-6-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-18-7-12-22-26-23(24(28(22)17-18)25-20-5-3-2-4-6-20)19-8-10-21(11-9-19)27-13-15-29-16-14-27/h7-12,17,20,25H,2-6,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCJJNJMYCQGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NC3CCCCC3)C4=CC=C(C=C4)N5CCOCC5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine

Citations

For This Compound
1
Citations
E Buscató, JM Wisniewska, CB Rödl… - Future Medicinal …, 2013 - Future Science
Background: 5-LO is an important enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of immune and inflammation responses, with important roles in …
Number of citations: 7 www.future-science.com

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